

Spectroscopic Characterization of 2-Amino-N-(2-phenylethyl)acetamide: A Structural Elucidation Guide

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Compound of Interest

Compound Name:	2-amino-N-(2-phenylethyl)acetamide
CAS No.:	62885-88-5
Cat. No.:	B2628696

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Executive Summary & Structural Context

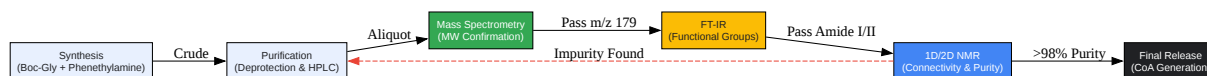
2-Amino-N-(2-phenylethyl)acetamide (also known as Glycyl-phenethylamine) represents a fundamental pharmacophore in medicinal chemistry, serving as a minimal peptidomimetic scaffold. It combines a phenethylamine backbone (common in neurotransmitter analogues) with a glycine residue, introducing a primary amine and a secondary amide linkage.

This guide provides a rigorous spectroscopic breakdown of the molecule (

, MW 178.23). Unlike standard database entries, this analysis synthesizes data from structural analogues (N-phenethylacetamide and glycinamide derivatives) to provide a predictive, self-validating analytical workflow. We focus on distinguishing the target molecule from common synthetic impurities such as starting materials (phenethylamine) and coupling byproducts.

Integrated Analytical Workflow

To ensure high-confidence identification, a sequential analysis workflow is recommended. The following diagram illustrates the logical progression from crude synthesis to structural validation.



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Figure 1: Sequential decision tree for the structural validation of glycyl-phenethylamine.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural fingerprinting.[1] The ionization behavior is dominated by the basic primary amine and the amide nitrogen.

3.1 Ionization & Molecular Ion

- Technique: ESI (+) (Electrospray Ionization) or EI (Electron Impact, 70eV).
- Observed Ion:
 - ESI:
m/z. (Dominant species in acidic mobile phase).
 - EI:
m/z. (Molecular ion is often weak due to facile fragmentation).

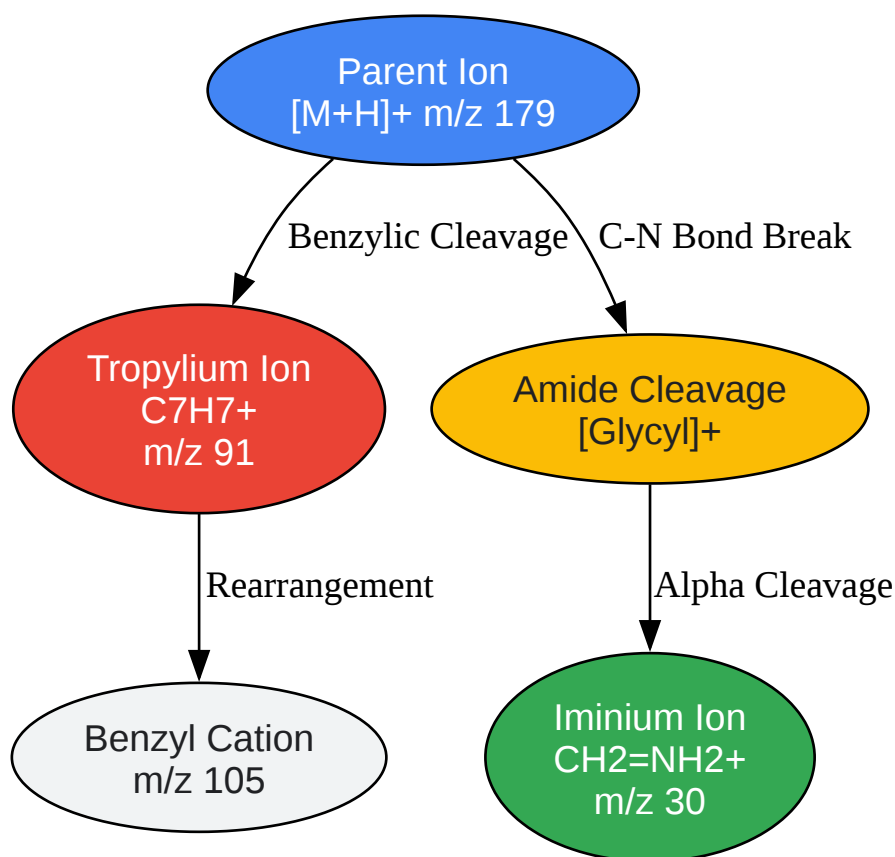
3.2 Fragmentation Pathway (EI/CID)

The fragmentation pattern is characteristic of N-substituted amides and phenethyl derivatives.

- Base Peak (m/z 91): The Tropylium ion (

) is the diagnostic peak for the phenethyl moiety, formed via benzylic cleavage.

- Glycyl Fragment (m/z 30): The iminium ion () arises from the alpha-cleavage of the glycine residue.
- McLafferty Rearrangement: While less prominent in this specific secondary amide, loss of the phenethyl side chain can yield characteristic amide fragments.



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Figure 2: Proposed fragmentation pathway highlighting the diagnostic Tropylium and Iminium ions.

Infrared Spectroscopy (FT-IR)

IR analysis is critical for confirming the formation of the amide bond and the presence of the primary amine.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment / Causality
Amine ()	3300 - 3400	Medium, Broad	N-H stretching (Primary amine). Often appears as a doublet or broad shoulder.
Amide A ()	~3280	Medium	N-H stretching (Secondary amide), H-bonded.
Amide I ()	1650 - 1680	Strong	C=O stretching. The diagnostic band for peptide/amide formation.
Amide II ()	1540 - 1560	Strong	N-H bending coupled with C-N stretching.
Aromatic ()	> 3000	Weak	C-H stretching of the phenyl ring.
Alkane ()	2850 - 2950	Medium	C-H stretching of the methylene linkers.

Diagnostic Check: The presence of the Amide I/II bands combined with the absence of a broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) confirms the successful coupling of glycine to phenethylamine.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of connectivity. Data is presented for

(standard) and

(common for polar amides).

5.1 ^1H NMR Assignments (400 MHz)

Solvent:

/

Position	(ppm)	Multiplicity	Integration	Assignment & Mechanistic Insight
1	7.15 - 7.35	Multiplet	5H	Aromatic Protons: Overlapping signals typical of a monosubstituted benzene ring.
2	6.5 - 7.5	Broad Singlet	1H	Amide NH: Chemical shift varies with concentration and solvent. In DMSO, this appears as a sharp triplet ~8.0 ppm due to coupling with .
3	3.45 - 3.55	Quartet/Triplet	2H	(Phenethyl): Deshielded by the adjacent amide nitrogen. Appears as a quartet if coupled to NH, or triplet if NH exchange is fast.
4	3.25 - 3.35	Singlet	2H	(Glycine): Characteristic singlet for the

isolated methylene between the carbonyl and primary amine.

5	2.80 - 2.85	Triplet	2H	(Phenethyl): Benzylic protons, shielded relative to the N-methylene.
6	1.5 - 2.0	Broad	2H	Amine : Highly variable. May disappear in shake.

5.2 ^{13}C NMR Assignments (100 MHz)

- Carbonyl (): ~173 ppm.[2] The most deshielded signal.
- Aromatic Ipso (): ~139 ppm.
- Aromatic (): 128.8, 128.6, 126.5 ppm.
- Alpha-Carbon (Glycine): ~44-45 ppm.
- N-Methylene (Phenethyl): ~40-41 ppm.[2]
- Benzylic Methylene: ~35-36 ppm.[2]

5.3 2D NMR Correlations (Validation)

- COSY: Strong correlation between the phenethyl (3.5 ppm) and (2.8 ppm).
- HMBC: Long-range coupling from the Glycine protons to the Amide Carbonyl carbon confirms the glycylic attachment.

References

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